2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-(5-methyl-3-isoxazolyl)acetamide
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Overview
Description
“2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-(5-methyl-3-isoxazolyl)acetamide” is a chemical compound with the molecular formula C16H12N4O . It is a derivative of 6H-indolo[2,3-b]quinoxaline .
Synthesis Analysis
A series of donor–acceptor-based 6H-indolo[2,3-b]quinoxaline amine derivatives were synthesized with different donor amines . The impact of the different donor moieties on 6H-indolo[2,3-b]quinoxaline was systematically examined by absorption-emission spectroscopy, cyclic voltammetry, and theoretical studies .Molecular Structure Analysis
The molecular structure of “this compound” is based on the 6H-indolo[2,3-b]quinoxaline nucleus . The molecule has a molecular weight of 276.29 .Chemical Reactions Analysis
The chemical reactions of this compound involve the formation of 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propane hydrazide . The carbohydrazide and its reactions with different reagents give five and six-membered rings, such as 1,3,4-thiadiazole, 1,3,4-oxadiazole, 1,2,4-triazole, and 1,2,4-triazine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the strength of the peripheral amines in the derivatives. This tuning also affects the electrochemical data, with lower band gaps (1.56 to 2.21 eV) and comparable HOMO–LUMO energy levels with reported ambipolar materials .Scientific Research Applications
Chemical Synthesis and Derivative Formation
Compounds like 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-(5-methyl-3-isoxazolyl)acetamide are integral in chemical synthesis, especially in forming indoloquinoline derivatives. For example, Bergman et al. (2003) highlighted the formation of indolo[3,2-c]quinolin-6-ones through reactions between isatins and amines, involving mechanisms like spiro compound formation and sequential cyclisation processes (Bergman, Engqvist, Stålhandske, & Wallberg, 2003). Similarly, Shulga and Shulga (2020) detailed the synthesis of 6H-Indolo[2,3-b]quinoxalines and their derivatives, emphasizing the role of alkylations and oxidations in producing novel compounds (Shulga & Shulga, 2020).
Antimicrobial and Antiviral Applications
Several studies demonstrate the antimicrobial and antiviral potential of indoloquinoxaline derivatives. Patel et al. (2017) explored the antimicrobial and antiprotozoal activities of quinoxaline-based oxadiazoles, finding promising antibacterial and antifungal activities (Patel et al., 2017). Additionally, Shibinskaya et al. (2010) reported on the antiviral and interferon-inducing abilities of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, identifying them as low-toxicity, potent interferon inducers and antivirals (Shibinskaya et al., 2010).
Antiproliferative and Anticancer Potential
Indoloquinoxaline derivatives are also explored for their antiproliferative effects against cancer cell lines. Desplat et al. (2011) synthesized isoindolo[2,1-a]quinoxaline and indolo[1,2-a]quinoxaline derivatives, which displayed antiproliferative activity against leukemia and breast cancer cell lines (Desplat, Moreau, Belisle-Fabre, et al., 2011).
Synthesis of Bioactive Molecules
The compound's framework serves as a basis for creating bioactive molecules with diverse pharmacological activities. Padmini et al. (2015) discussed synthesizing novel 6h-Indolo (2, 3-b) Quinoxaline Fused Azetidinones, exhibiting activities like anti-inflammatory, antidepressant, and antimicrobial (Padmini, Babu, & Madhavan, 2015).
Mechanism of Action
Target of Action
It is known that 6h-indolo[2,3-b]quinoxaline derivatives, which this compound is a part of, are capable of non-covalent binding to dna molecules . This suggests that the compound may interact with DNA as its primary target.
Mode of Action
The mode of action of this compound is predominantly through DNA intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, causing distortions in the DNA structure. This can interfere with the normal functioning of the DNA, such as replication and transcription, leading to various downstream effects.
Biochemical Analysis
Biochemical Properties
The compound 2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide interacts with various biomolecules, predominantly through non-covalent binding to DNA . This interaction disrupts vital processes for DNA replication . The compound is also known to interact with enzymes and proteins, although specific interactions have not been detailed in the literature.
Cellular Effects
It is known that the compound has antiviral activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus . It also exhibits antiviral activity against vaccinia virus and Indian vesiculovirus .
Molecular Mechanism
The molecular mechanism of action of 2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves intercalation into the DNA helix . This disrupts the processes that are vital for DNA replication
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide in laboratory settings. It is known that the compound has high interferon-inducing activity with low toxicity .
Properties
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-yl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2/c1-12-10-17(24-27-12)23-18(26)11-25-16-9-5-2-6-13(16)19-20(25)22-15-8-4-3-7-14(15)21-19/h2-10H,11H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCPNMIZWOKPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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